molecular formula C14H15NO3 B12344557 3-butanoyl-8-methoxy-3H-quinolin-4-one

3-butanoyl-8-methoxy-3H-quinolin-4-one

Cat. No.: B12344557
M. Wt: 245.27 g/mol
InChI Key: LNXQEAAGPUVNMJ-UHFFFAOYSA-N
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Description

3-Butanoyl-8-methoxy-3H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butanoyl-8-methoxy-3H-quinolin-4-one can be achieved through several methods. One common approach involves the condensation of 8-methoxyquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Friedländer synthesis, where 2-aminobenzophenone is reacted with an appropriate aldehyde (such as butanal) in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-8-methoxy-3H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-Butanoyl-8-methoxy-3H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-butanoyl-8-methoxy-3H-quinolin-4-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation, but its ability to interact with nucleic acids and proteins is well-documented.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-8-methoxyquinolin-4-one: Similar structure but with an acetyl group instead of a butanoyl group.

    8-Methoxyquinoline: Lacks the butanoyl group, making it less complex.

    3-Benzoyl-8-methoxyquinolin-4-one: Contains a benzoyl group, which may alter its biological activity.

Uniqueness

3-Butanoyl-8-methoxy-3H-quinolin-4-one is unique due to the presence of both the butanoyl and methoxy groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-butanoyl-8-methoxy-3H-quinolin-4-one

InChI

InChI=1S/C14H15NO3/c1-3-5-11(16)10-8-15-13-9(14(10)17)6-4-7-12(13)18-2/h4,6-8,10H,3,5H2,1-2H3

InChI Key

LNXQEAAGPUVNMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C=NC2=C(C1=O)C=CC=C2OC

Origin of Product

United States

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